molecular formula C13H25ClN2O2 B1413408 tert-butyl N-{8-aminobicyclo[3.2.1]octan-3-yl}carbamate hydrochloride CAS No. 1823235-96-6

tert-butyl N-{8-aminobicyclo[3.2.1]octan-3-yl}carbamate hydrochloride

Cat. No.: B1413408
CAS No.: 1823235-96-6
M. Wt: 276.8 g/mol
InChI Key: KFTGJEGPQBBQCN-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

tert-butyl N-(8-amino-3-bicyclo[3.2.1]octanyl)carbamate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O2.ClH/c1-13(2,3)17-12(16)15-10-6-8-4-5-9(7-10)11(8)14;/h8-11H,4-7,14H2,1-3H3,(H,15,16);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFTGJEGPQBBQCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC2CCC(C1)C2N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Method Overview

The most common and authoritative approach involves reacting 8-aminobicyclo[3.2.1]octane with tert-butyl chloroformate (Boc-anhydride) in the presence of a base, typically triethylamine, to form the carbamate derivative. This method is well-documented in recent patent literature and chemical supplier data, emphasizing its reliability and scalability.

Reaction Conditions

  • Reactants : 8-aminobicyclo[3.2.1]octane, tert-butyl chloroformate
  • Base : Triethylamine (TEA) or similar tertiary amine
  • Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF)
  • Temperature : Typically performed at 0°C to room temperature
  • Time : 2–16 hours depending on scale and desired yield

Reaction Scheme

8-Aminobicyclo[3.2.1]octane + tert-butyl chloroformate → tert-butyl N-{8-aminobicyclo[3.2.1]octan-3-yl}carbamate

Research Data

A study involving carbamate formation reports yields up to 92% under optimized conditions, with the reaction proceeding smoothly at ambient temperature after initial cooling to control exothermicity. The process involves the formation of a carbamate linkage with high purity and stability.

Parameter Value
Reactant molar ratio 1:1 (amine:chloroformate)
Reaction time 16 hours
Yield Up to 92%
Solvent Dichloromethane
Temperature 0°C to ambient

Notes

  • The presence of molecular sieves can be employed to remove moisture, which otherwise can hydrolyze chloroformate.
  • The reaction is sensitive to moisture; anhydrous conditions are preferred.
  • The carbamate formation is typically monitored by TLC and confirmed via LC-MS.

Alternative Method: Using Sodium Tetrahydroborate for Amino Group Protection

Some research articles describe the reduction of related intermediates or derivatization using sodium tetrahydroborate (NaBH4), which can be adapted for carbamate synthesis. This involves initial formation of an intermediate amino compound, followed by carbamate formation.

Procedure Highlights

  • React 8-aminobicyclo[3.2.1]octane with benzaldehyde to form an imine or secondary amine.
  • Reduce the intermediate with NaBH4 at low temperature (−10°C to 20°C).
  • Subsequently, react with tert-butyl chloroformate to form the carbamate.

Research Data

  • Yields of carbamate formation using this route are around 51–92%, depending on reaction conditions.
  • The process benefits from mild conditions and the ability to control selectivity.

Hydrochloride Salt Formation

Post-synthesis, the free base carbamate is converted into its hydrochloride salt to improve stability and facilitate handling.

Method

  • Dissolve the carbamate in anhydrous ethanol or DCM.
  • Bubble dry hydrogen chloride gas or add concentrated HCl solution.
  • Isolate the hydrochloride salt via filtration or solvent evaporation.

Research Data

  • The hydrochloride salt formation is straightforward, with high yields and enhanced solubility in aqueous media.

Data Table Summarizing Preparation Methods

Method Reactants Conditions Yield Notes
Carbamoylation with tert-butyl chloroformate 8-aminobicyclo[3.2.1]octane + tert-butyl chloroformate 0°C to RT, 16 hrs Up to 92% Anhydrous conditions recommended
Reduction and carbamate formation 8-aminobicyclo[3.2.1]octane + benzaldehyde + NaBH4 + tert-butyl chloroformate −10°C to RT, 16 hrs 51–92% Mild, controlled conditions
Salt formation Free carbamate + HCl Room temperature Quantitative Improves stability

Research Findings and Considerations

  • Purity and Stability : The carbamate hydrochloride exhibits high stability under inert atmospheres and controlled temperatures, making it suitable for pharmaceutical applications.
  • Reaction Optimization : Precise control of temperature, molar ratios, and moisture levels significantly impacts yield and purity.
  • Scalability : The methods described are scalable, with industrial processes favoring the use of dichloromethane and triethylamine for efficient carbamate formation.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-{8-aminobicyclo[3.2.1]octan-3-yl}carbamate hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group may yield nitro derivatives, while reduction of the carbamate group results in primary amines .

Scientific Research Applications

Neuropharmacology

The compound's structural characteristics make it a candidate for developing drugs aimed at treating neurological disorders. The bicyclic amine structure is known to enhance binding affinity to neurotransmitter receptors, which can be crucial in designing medications for conditions such as depression and anxiety.

Synthesis of Drug-like Molecules

The tert-butyl carbamate group serves as a protecting group, allowing for selective functionalization of the bicyclic amine while preserving stereochemistry. This property is beneficial in synthesizing complex drug-like molecules with improved solubility and metabolic stability, making it a valuable intermediate in pharmaceutical chemistry .

Targeted Drug Delivery Systems

Research indicates that compounds like tert-butyl N-{8-aminobicyclo[3.2.1]octan-3-yl}carbamate hydrochloride can be incorporated into targeted delivery systems, enhancing the bioavailability of therapeutic agents while minimizing side effects. This application is particularly relevant in cancer therapy, where targeted delivery can improve treatment efficacy and reduce toxicity .

Case Study 1: Synthesis and Evaluation of Neuroactive Compounds

A study explored the synthesis of various derivatives of bicyclic amines, including this compound, assessing their neuroactive properties. The results demonstrated that certain derivatives exhibited significant activity at serotonin receptors, indicating potential for treating mood disorders.

Case Study 2: Development of Anticancer Agents

In another research project, the compound was evaluated for its efficacy as part of a new class of anticancer agents. The study involved testing the compound's ability to inhibit tumor growth in vitro and in vivo models, revealing promising results that warrant further investigation into its mechanism of action.

Mechanism of Action

The mechanism of action of tert-butyl N-{8-aminobicyclo[3.2.1]octan-3-yl}carbamate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist . The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Chemical Identity :

  • CAS : 1823235-96-6 (alternate reference: 1439905-12-0)
  • Molecular Formula : C₁₃H₂₅ClN₂O₂
  • Molecular Weight : 276.8 g/mol
  • Purity : ≥95%
  • Structure: Features a bicyclo[3.2.1]octane core with an 8-amino group, a tert-butyl carbamate protecting group at position 3, and a hydrochloride salt .

Comparison with Similar Compounds

Structural Analogues in the Bicyclo[3.2.1]octane Family

The following compounds share the bicyclo[3.2.1]octane backbone but differ in substituents, stereochemistry, or functional groups:

Compound Name CAS Molecular Formula Molecular Weight (g/mol) Key Structural Differences References
tert-Butyl N-{8-aminobicyclo[3.2.1]octan-3-yl}carbamate hydrochloride 1823235-96-6 C₁₃H₂₅ClN₂O₂ 276.8 8-amino group, hydrochloride salt
tert-Butyl N-[(1R,3R,5S)-6-azabicyclo[3.2.1]octan-3-yl]carbamate hydrochloride 56296-78-7 C₁₂H₂₃ClN₂O₂ 262.78 6-aza substitution (vs. 8-amino), lower molecular weight
tert-Butyl N-[endo-8-azabicyclo[3.2.1]octan-3-yl]carbamate 132234-69-6 C₁₂H₂₂N₂O₂ 226.32 Endo-8-aza substitution, no hydrochloride salt
tert-Butyl N-{3-oxobicyclo[3.2.1]octan-8-yl}carbamate 1630906-73-8 C₁₂H₂₁NO₃ 227.30 3-keto group replaces carbamate-protected amine

Key Observations :

  • Hydrochloride Salt: Improves solubility in aqueous media compared to non-salt analogs (e.g., CAS 132234-69-6) .
  • Stereochemistry : Endo vs. exo configurations (e.g., CAS 132234-69-6) alter spatial orientation, affecting interactions with chiral targets .

Broader Structural Analogues in Bicyclic Systems

Compounds with alternative ring systems or substituents:

Compound Name CAS Molecular Formula Molecular Weight (g/mol) Structural Features References
tert-Butyl N-{3-azabicyclo[4.1.0]heptan-1-yl}carbamate 134575-47-6 C₁₁H₂₀N₂O₂ 212.29 Smaller bicyclo[4.1.0]heptane core
tert-Butyl N-[trans-4-fluoropyrrolidin-3-yl]carbamate 186201-09-2 C₁₀H₁₇FN₂O₂ 216.26 Fluorinated pyrrolidine ring
N-{8-azabicyclo[3.2.1]octan-3-yl}-N-methylbenzamide hydrochloride 1432681-61-2 C₁₅H₂₁ClN₂O 280.79 Benzamide substituent replaces carbamate

Key Observations :

  • Ring Size : Bicyclo[4.1.0]heptane (7-membered) vs. bicyclo[3.2.1]octane (8-membered) impacts ring strain and conformational flexibility .
  • Functional Groups : Fluorination (CAS 186201-09-2) enhances metabolic stability, while benzamide derivatives (CAS 1432681-61-2) introduce aromatic interactions .

Pharmacological Relevance

  • Target Compound: The 8-amino group in bicyclo[3.2.1]octane is critical for binding to amine-sensitive targets (e.g., serotonin receptors) due to its basicity and spatial orientation .

Biological Activity

tert-butyl N-{8-aminobicyclo[3.2.1]octan-3-yl}carbamate hydrochloride (CAS No. 1823235-96-6) is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, data tables, and case studies.

The molecular formula of this compound is C13H25ClN2O2C_{13}H_{25}ClN_{2}O_{2} with a molecular weight of 276.80 g/mol. It is characterized by its carbamate functional group, which is known for influencing biological activity through various mechanisms.

Physical Properties

PropertyValue
Molecular Weight276.80 g/mol
Molecular FormulaC13H25ClN2O2
Boiling PointNot specified
DensityNot specified
pKaNot specified

The biological activity of this compound can be attributed to its interaction with specific biological targets, potentially influencing cellular signaling pathways and enzymatic activities. The compound's structure suggests it may act as a modulator of neurotransmitter systems, particularly in the central nervous system.

Research Findings

  • Neuropharmacological Studies : Research indicates that compounds similar to tert-butyl N-{8-aminobicyclo[3.2.1]octan-3-yl}carbamate exhibit significant effects on neurotransmitter release and receptor binding, particularly in models of anxiety and depression.
  • Antitumor Activity : Some studies have explored the antitumor potential of bicyclic compounds, suggesting that the unique structure of this carbamate may enhance cytotoxicity against certain cancer cell lines.
  • Enzymatic Inhibition : Preliminary findings suggest that this compound may inhibit specific enzymes involved in metabolic pathways, which could have implications for drug metabolism and pharmacokinetics.

Case Study 1: Neuropharmacological Effects

A study conducted on rodent models demonstrated that administration of this compound resulted in reduced anxiety-like behaviors as measured by the elevated plus maze test, indicating potential anxiolytic properties.

Case Study 2: Anticancer Properties

In vitro studies using human cancer cell lines revealed that the compound exhibited dose-dependent cytotoxicity, with IC50 values comparable to established chemotherapeutic agents.

Q & A

Q. Solutions :

  • Use SHELXL for iterative refinement with anisotropic displacement parameters .
  • Apply TWINABS for twinned crystals common in bicyclic compounds .
  • Validate models with R-factor convergence (<5%) and Fourier difference maps .

Case Study : Refinement of tert-butyl N-{3-azabicyclo[3.2.1]octan-8-yl}carbamate required 20 cycles in SHELXL to resolve C3/C8 positional disorder .

Advanced Research: How does the compound’s stability under acidic/basic conditions impact its application in peptide coupling?

Answer:
The Boc group is acid-labile, necessitating careful handling:

  • Acidic conditions : HCl in dioxane (4M, 0°C) removes Boc without degrading the bicyclic core .
  • Basic conditions : Prolonged exposure to NaOH (>1M) hydrolyzes the carbamate, releasing CO₂ and tert-butanol.

Q. Methodological Tip :

  • Monitor pH during deprotection using inline IR spectroscopy to detect CO₂ release .
  • Replace DMF with THF in basic media to minimize side reactions.

Advanced Research: What strategies improve enantiomeric purity in asymmetric synthesis of this compound?

Answer:

  • Chiral auxiliaries : Use (R)- or (S)-BINOL to induce stereoselectivity during bicyclo[3.2.1]octane formation .
  • Enzymatic resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze undesired enantiomers .
  • Chromatography : Chiral HPLC (Chiralpak AD-H column) separates diastereomers with >99% ee .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-butyl N-{8-aminobicyclo[3.2.1]octan-3-yl}carbamate hydrochloride
Reactant of Route 2
Reactant of Route 2
tert-butyl N-{8-aminobicyclo[3.2.1]octan-3-yl}carbamate hydrochloride

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